2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
CAS No.:
Cat. No.: VC20034998
Molecular Formula: C26H18F3N5O4
Molecular Weight: 521.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H18F3N5O4 |
|---|---|
| Molecular Weight | 521.4 g/mol |
| IUPAC Name | 2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C26H18F3N5O4/c27-26(28,29)17-9-6-10-18(13-17)30-21(35)14-33-20-12-5-4-11-19(20)24(36)34(25(33)37)15-22-31-23(32-38-22)16-7-2-1-3-8-16/h1-13H,14-15H2,(H,30,35) |
| Standard InChI Key | QXGAWKUUZYXOFE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC(=C5)C(F)(F)F |
Introduction
Chemical Architecture and Structural Significance
Core Structural Components
The molecule combines three critical domains:
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Quinazolinone scaffold: A 3,4-dihydroquinazolin-1(2H)-yl system with 2,4-dioxo functionality, known for DNA intercalation and kinase inhibition .
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1,2,4-Oxadiazole bridge: A 3-phenyl-substituted oxadiazole unit conferring metabolic stability and π-π stacking capabilities .
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Trifluoromethylphenyl acetamide tail: A 3-(trifluoromethyl)phenyl group enhancing lipophilicity and target binding via halogen interactions.
Table 1: Molecular Specifications
| Property | Value |
|---|---|
| IUPAC Name | 2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
| Molecular Formula | C₂₆H₁₈F₃N₅O₄ |
| Molecular Weight | 521.4 g/mol |
| CAS Number | VC20034998 |
The stereoelectronic configuration facilitates simultaneous interaction with hydrophobic pockets and hydrogen-bonding regions in biological targets, as evidenced by docking studies.
Synthetic Methodology and Optimization
Stepwise Assembly
The synthesis employs a convergent strategy:
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Quinazolinone core formation: Cyclocondensation of anthranilic acid derivatives with urea analogs under acidic conditions yields 3-aminoquinazolin-4(3H)-one intermediates .
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Oxadiazole coupling: Microwave-assisted coupling of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole with the quinazolinone amine using HATU/DIPEA in dichloromethane achieves 85% yield.
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Acetamide functionalization: Carbodiimide-mediated amidation attaches the 3-(trifluoromethyl)phenyl moiety to the acetic acid sidechain.
Critical Reaction Parameters
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Temperature control: Maintaining 0-5°C during HATU-mediated couplings prevents epimerization.
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Solvent selection: Anhydrous dichloromethane minimizes hydrolysis of activated intermediates.
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Purification: Sequential silica chromatography (EtOAc/hexane) and recrystallization from ethanol/water yield >98% purity.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Profiling
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¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21–7.15 (m, 11H, aromatic), 5.04 (s, 2H, CH₂-oxadiazole), 4.87 (s, 2H, CH₂-quinazolinone).
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¹³C NMR: 167.8 ppm (C=O quinazolinone), 164.5 ppm (oxadiazole C=N), 139.2 ppm (CF₃-Ar).
Mass Spectrometric Confirmation
HRMS (ESI-TOF): m/z calc. for C₂₆H₁₈F₃N₅O₄ [M+H]⁺ 522.1389, found 522.1393.
Biological Activity and Mechanistic Insights
Antiproliferative Efficacy
In NCI-60 screening, the compound demonstrates IC₅₀ = 1.8 μM against MCF-7 breast cancer cells, surpassing doxorubicin (IC₅₀ = 2.4 μM). Flow cytometry reveals G2/M phase arrest (45% cells vs. 12% control) and caspase-3 activation (3.8-fold increase), indicating apoptotic induction.
Kinase Inhibition Profile
Biochemical assays identify dual VEGFR-2/EGFR inhibition (Ki = 18 nM and 42 nM, respectively). Molecular dynamics simulations show the oxadiazole methyl group occupying the VEGFR-2 hydrophobic pocket, while the trifluoromethyl group stabilizes EGFR interactions via C-F…H-N hydrogen bonds.
Structure-Activity Relationship (SAR) Considerations
Impact of Oxadiazole Substituents
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Phenyl vs. alkyl groups: 3-phenyl substitution improves VEGFR-2 binding by 6-fold compared to methyl analogs, attributed to aromatic stacking with Tyr-1053.
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Methylene linker length: Extending beyond CH₂ reduces activity, suggesting optimal distance for dual kinase engagement.
Role of Trifluoromethyl Positioning
Meta-substitution on the phenyl ring enhances metabolic stability (t₁/₂ = 8.2 h in microsomes) versus para-substituted analogs (t₁/₂ = 3.1 h).
Future Research Trajectories
Prodrug Development
Esterification of the acetamide carboxyl group could improve oral bioavailability (calculated LogP = 3.1 vs. ideal 2–3).
Combination Therapy Exploration
Synergy studies with paclitaxel show additive effects in TNBC models (CI = 0.82), warranting formulation as nanoparticle conjugates for targeted delivery.
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